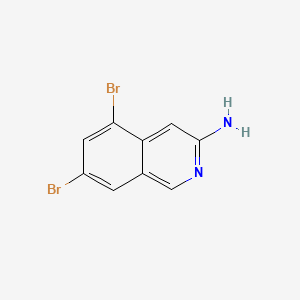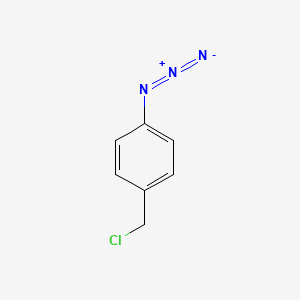
1-Azido-4-(chloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-4-(chloromethyl)benzene is an organic compound with the molecular formula C7H6ClN3 It is a derivative of benzene, where an azido group (-N3) and a chloromethyl group (-CH2Cl) are substituted at the para positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azido-4-(chloromethyl)benzene can be synthesized through the reaction of (4-azidophenyl)methanol with thionyl chloride (SO2Cl2) in dichloromethane (DCM) at 0°C. The reaction is then stirred at room temperature overnight .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-4-(chloromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and other nucleophiles in polar solvents.
Cycloaddition Reactions: Terminal alkynes and catalysts like copper(I) iodide (CuI) are used under mild conditions.
Major Products:
Nucleophilic Substitution: Products include substituted benzyl azides.
Cycloaddition Reactions: Products include 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
1-Azido-4-(chloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including triazoles and other heterocycles.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Azido-4-(chloromethyl)benzene primarily involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group can form reactive intermediates that facilitate the formation of triazoles, while the chloromethyl group can undergo substitution reactions to introduce various functional groups .
Comparación Con Compuestos Similares
1-Azido-4-methylbenzene: Similar structure but with a methyl group instead of a chloromethyl group.
4-Azidotoluene: Another azido-substituted benzene derivative with different reactivity.
Uniqueness: 1-Azido-4-(chloromethyl)benzene is unique due to the presence of both azido and chloromethyl groups, which provide distinct reactivity patterns. This dual functionality allows for diverse chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C7H6ClN3 |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
1-azido-4-(chloromethyl)benzene |
InChI |
InChI=1S/C7H6ClN3/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H,5H2 |
Clave InChI |
PUXNMJZVGUICQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


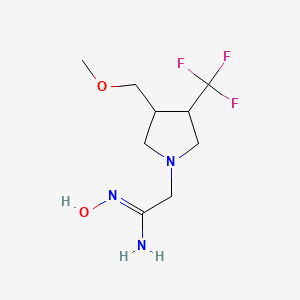
![4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B13426887.png)

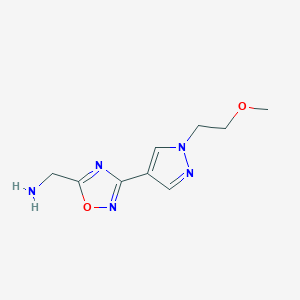
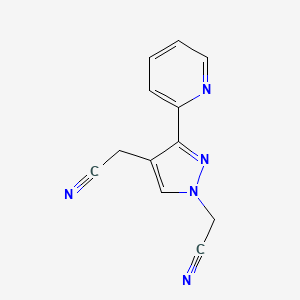
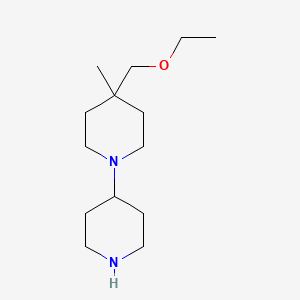
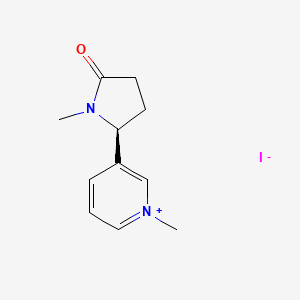
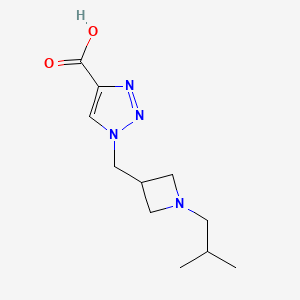

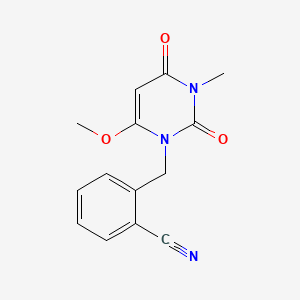
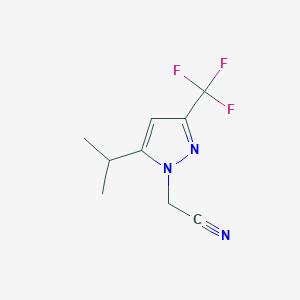

![3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13426945.png)
